molecular formula C15H19ClF3N3O2 B10977510 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

Cat. No.: B10977510
M. Wt: 365.78 g/mol
InChI Key: CJVOFGZNMDWDDI-UHFFFAOYSA-N
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Description

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, linked to a tetrahydrofuran-2-carboxamide moiety via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chloro, cyclopropyl, and trifluoromethyl substituents via halogenation, cyclopropanation, and trifluoromethylation reactions, respectively.
  • Coupling of the pyrazole derivative with a propyl chain.
  • Attachment of the tetrahydrofuran-2-carboxamide moiety through amide bond formation.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the propyl chain.

    Reduction: Reduction reactions may target the carbonyl group in the tetrahydrofuran-2-carboxamide moiety.

    Substitution: The chloro group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

  • Oxidation products may include hydroxylated derivatives.
  • Reduction products may feature alcohol or amine functionalities.
  • Substitution reactions yield various substituted pyrazole derivatives.

Scientific Research Applications

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target engagement.

Similar Compounds:

  • N-{3-[4-chloro-5-cyclopropyl-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
  • N-{3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

Uniqueness: The presence of both cyclopropyl and trifluoromethyl groups in this compound distinguishes it from similar compounds. These substituents contribute to its distinct physicochemical properties and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19ClF3N3O2

Molecular Weight

365.78 g/mol

IUPAC Name

N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]oxolane-2-carboxamide

InChI

InChI=1S/C15H19ClF3N3O2/c16-11-12(9-4-5-9)22(21-13(11)15(17,18)19)7-2-6-20-14(23)10-3-1-8-24-10/h9-10H,1-8H2,(H,20,23)

InChI Key

CJVOFGZNMDWDDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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